molecular formula C5H7N5O3 B11086501 N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide

Cat. No.: B11086501
M. Wt: 185.14 g/mol
InChI Key: UROXEOXFEFQSEQ-UHFFFAOYSA-N
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Description

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide typically involves the reaction of 3-amino-4-nitro-1H-pyrazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Typically around 80-100°C.

    Solvent: Commonly used solvents include ethanol or dimethylformamide (DMF).

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-amino-1H-pyrazol-5-yl)acetamide, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1H-pyrazole: Lacks the nitro and acetamide groups, resulting in different reactivity and applications.

    4-nitro-1H-pyrazole: Contains a nitro group but lacks the amino and acetamide groups.

    N-(3-amino-1H-pyrazol-5-yl)acetamide: Similar structure but without the nitro group.

Uniqueness

N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide is unique due to the presence of both amino and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C5H7N5O3

Molecular Weight

185.14 g/mol

IUPAC Name

N-(5-amino-4-nitro-1H-pyrazol-3-yl)acetamide

InChI

InChI=1S/C5H7N5O3/c1-2(11)7-5-3(10(12)13)4(6)8-9-5/h1H3,(H4,6,7,8,9,11)

InChI Key

UROXEOXFEFQSEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NNC(=C1[N+](=O)[O-])N

Origin of Product

United States

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